(4-(sec-Butoxy)phenyl)methanamine
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Description
“(4-(sec-Butoxy)phenyl)methanamine” is a chemical compound with the CAS Number: 37806-46-5. It has a molecular weight of 215.72 and its molecular formula is C11H18ClNO . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “(4-(sec-Butoxy)phenyl)methanamine” involves a two-stage process. In the first stage, C11H15NO2 reacts with lithium aluminium tetrahydride in tetrahydrofuran at 20℃ for 4 hours under reflux. In the second stage, the product from the first stage reacts with hydrogen chloride in 1,4-dioxane and ethyl acetate .Molecular Structure Analysis
The molecular structure of “(4-(sec-Butoxy)phenyl)methanamine” is represented by the formula C11H18ClNO . The structure consists of a phenyl group (benzene ring) attached to a methanamine group via a sec-butoxy group .Physical And Chemical Properties Analysis
“(4-(sec-Butoxy)phenyl)methanamine” is a solid at room temperature . It has a molecular weight of 215.72 and its molecular formula is C11H18ClNO . The compound is stored in an inert atmosphere at room temperature .Safety And Hazards
“(4-(sec-Butoxy)phenyl)methanamine” is classified under the GHS07 hazard class. The associated hazard statements are H317 (May cause an allergic skin reaction) and H320 (Causes eye irritation). The recommended precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(4-butan-2-yloxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h4-7,9H,3,8,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHRYPZJJPDUDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647297 |
Source
|
Record name | 1-{4-[(Butan-2-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(sec-Butoxy)phenyl)methanamine | |
CAS RN |
37806-45-4 |
Source
|
Record name | 1-{4-[(Butan-2-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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